2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide
Overview
Description
2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H12ClNO3S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a benzene ring substituted with a chlorine atom, a methyl group, a propanoyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide typically involves multiple steps:
Chlorination: The starting material, benzene, undergoes chlorination to introduce the chlorine atom at the desired position.
Sulfonation: The chlorinated benzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
N-Methylation: The sulfonamide derivative is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Propanoylation: Finally, the methylated sulfonamide is acylated with propanoyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antibacterial and antifungal agents.
Biological Studies: Used in the study of enzyme inhibition and protein binding due to its sulfonamide moiety.
Industrial Applications: Employed in the synthesis of dyes, pigments, and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methylbenzenesulfonamide
- N-methyl-5-propanoylbenzenesulfonamide
- 2-chloro-5-propanoylbenzenesulfonamide
Uniqueness
2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions. The propanoyl group provides additional sites for chemical modification, expanding its utility in synthetic chemistry.
Properties
IUPAC Name |
2-chloro-N-methyl-5-propanoylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-9(13)7-4-5-8(11)10(6-7)16(14,15)12-2/h4-6,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGDQLWDZVGXHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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